molecular formula C13H8F3NO2 B1440931 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1261602-03-2

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No. B1440931
CAS RN: 1261602-03-2
M. Wt: 267.2 g/mol
InChI Key: QJVLAZQSMSAKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid consists of a trifluoromethyl group (-CF3) attached to a phenyl group, which is further connected to isonicotinic acid . The trifluoromethyl group is a functional group that has the formula -CF3 .

Scientific Research Applications

Agrochemical Industry

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid: derivatives are prominently used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, a key structural component of these derivatives, is crucial for the protection of crops from pests . The introduction of TFMP derivatives has led to the development of over 20 new agrochemicals with ISO common names, highlighting the significance of this compound in enhancing crop resilience .

Pharmaceutical Applications

In the pharmaceutical sector, TFMP derivatives have been incorporated into several drugs. These compounds leverage the unique physicochemical properties of the fluorine atom combined with the pyridine ring to exhibit biological activity . Currently, five pharmaceutical products containing the TFMP structure have received market approval, and numerous others are undergoing clinical trials .

Veterinary Products

Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products. Two veterinary products containing the TFMP structure have been approved for market, indicating the compound’s versatility and importance in animal health .

Synthesis of Key Intermediates

The compound serves as a precursor for synthesizing key intermediates in chemical reactions. For instance, it has been used in the synthesis of the COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide . This showcases its role in the development of novel therapeutic agents.

Suzuki-Coupling Reactions

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid: is utilized in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This application is critical in the synthesis of complex organic compounds, further emphasizing the compound’s utility in advanced chemical synthesis.

Chemical Derivatization

The compound is involved in the chemical derivatization of amino-functionalized model surfaces . This process is essential for modifying chemical entities to enhance their properties or to enable their use in various analytical techniques.

Preparation of Zwitterionic Salts

It is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine . Zwitterionic salts have various applications, including as intermediates in organic synthesis and in the development of new materials.

Development of Antagonists

The compound has been used to synthesize potential antagonists of corticotropin-releasing hormone . This application is particularly relevant in the field of neuroscience and pharmacology, where such antagonists can be used to study stress responses and potentially treat related disorders.

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLAZQSMSAKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687962
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

CAS RN

1261602-03-2
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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